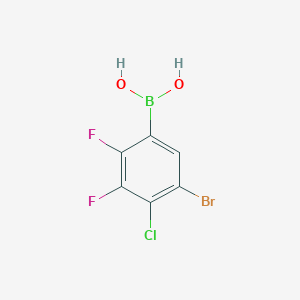

5-Bromo-4-chloro-2,3-difluorophenylboronic acid

Description

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are organic compounds that have become indispensable tools in modern chemistry. wisdomlib.orgreubro.in Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary its developers were awarded the Nobel Prize in Chemistry in 2010. news-medical.netfishersci.co.uk This reaction enables the formation of carbon-carbon (C-C) bonds, a fundamental process for linking molecular fragments to build more complex structures. musechem.commt.com Specifically, it is widely used for the synthesis of biaryls, which are structural motifs found in numerous pharmaceuticals, industrial chemicals, and advanced materials like light-emitting polymers. news-medical.net

The widespread adoption of arylboronic acids in synthesis is attributable to a combination of favorable characteristics. fishersci.co.ukmt.com

Key Advantages of Arylboronic Acids:

| Feature | Description |

|---|---|

| Stability | They are generally stable to air and moisture, making them easy to handle and store. fishersci.co.ukmt.com |

| Low Toxicity | Compared to other organometallic reagents like organozinc or organostannane compounds, boronic acids and their inorganic by-products are non-toxic. news-medical.netfishersci.co.uk |

| Commercial Availability | A vast array of arylboronic acids are commercially available, providing ready access to diverse building blocks. fishersci.co.uk |

| Functional Group Tolerance | The Suzuki-Miyaura reaction tolerates a wide range of functional groups on the coupling partners, allowing for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. musechem.com |

| Mild Reaction Conditions | The coupling reactions typically proceed under mild conditions, which helps to preserve sensitive functional groups within the molecules. fishersci.co.ukmt.com |

Beyond the Suzuki reaction, arylboronic acids are versatile intermediates used in other important transformations, including the Chan-Lam coupling for forming carbon-heteroatom bonds and as mild Lewis acid catalysts in various reactions. x-mol.netacs.org Their utility in constructing complex molecules makes them central to drug discovery and the development of new materials. researchgate.netrsc.orgresearchgate.net

Rationale for Research on Highly Substituted Phenylboronic Acids

While simple phenylboronic acids are immensely useful, research has increasingly focused on developing highly substituted analogues. The rationale for this pursuit lies in the ability to fine-tune the steric and electronic properties of the molecule with high precision. researchgate.netfiveable.melibretexts.orgpressbooks.pub The type, number, and position of substituents on the phenyl ring significantly influence the boronic acid's reactivity, acidity, and the properties of the resulting products. researchgate.netresearchgate.netacs.org

The introduction of multiple electron-withdrawing groups, such as halogens (F, Cl, Br), has a particularly pronounced effect. mdpi.commdpi.com These substituents increase the Lewis acidity of the boron atom, which can alter the kinetics and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. researchgate.netmdpi.com Furthermore, the specific arrangement of bulky substituents can introduce steric hindrance, which can be exploited to control the regioselectivity of a reaction or to influence the final conformation of the product molecule. fiveable.me The synthesis of polysubstituted arenes is a key objective in organic chemistry, as these structures are cores for many pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org Developing highly substituted building blocks like complex phenylboronic acids provides a direct and efficient route to these valuable target molecules. rsc.org

Overview of 5-Bromo-4-chloro-2,3-difluorophenylboronic Acid within Polyhalogenated Fluorinated Aryl Systems

This compound is a member of the polyhalogenated fluorinated aryl systems. These systems are characterized by the presence of multiple halogen atoms on an aromatic ring, with at least one being fluorine. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modify a compound's physical, chemical, and biological properties. nih.govnih.gov

This specific compound is distinguished by its complex and dense substitution pattern, featuring four halogen atoms—two fluorine, one chlorine, and one bromine—on the phenyl ring. This arrangement creates a highly electron-deficient aromatic system. The properties of this molecule are dictated by the combined electronic effects of its substituents:

Fluorine: The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing due to their high electronegativity. The presence of an ortho-fluorine substituent can also influence the acidity and crystal structure through the formation of intramolecular hydrogen bonds. mdpi.comnih.gov

Chlorine and Bromine: The chlorine and bromine atoms at the 4- and 5-positions also contribute to the electron-deficient nature of the ring. researchgate.net Crucially, they also provide distinct reactive sites. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.

This unique combination of substituents makes this compound a highly specialized and valuable building block for synthesizing complex, polyfunctional aromatic compounds.

Scope and Objectives of Academic Research on this compound

Academic research involving a specific and complex reagent like this compound is typically focused on its application as a synthetic intermediate. The primary objectives of such research would include:

Synthesis of Novel Polyhalogenated Biaryls: The principal goal is to use this compound in Suzuki-Miyaura cross-coupling reactions. By reacting it with other arylboronic acids or aryl halides, researchers can synthesize novel biaryl compounds that possess a densely packed array of halogen substituents. These resulting molecules can serve as scaffolds for further chemical modification.

Exploration of Selective Reactivity: A key research objective would be to exploit the differential reactivity of the C-Br and C-Cl bonds. Researchers would investigate reaction conditions that allow for a cross-coupling reaction to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This stepwise functionalization enables the construction of highly complex and unsymmetrical biaryl systems.

Development of Advanced Materials and Bioactive Molecules: The polyhalogenated biaryl products synthesized from this building block are of significant interest. The presence of multiple halogens can induce specific intermolecular interactions (e.g., halogen bonding), which can be used to design liquid crystals or other ordered materials. In medicinal chemistry, the strategic placement of halogens can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.

In essence, the academic interest in this compound lies in its potential to serve as a versatile precursor for creating highly functionalized and sterically congested molecules that are otherwise difficult to access, opening avenues for new discoveries in materials science and pharmaceutical development.

Properties

IUPAC Name |

(5-bromo-4-chloro-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBrClF2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDXSHZNLOMERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)Cl)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 5 Bromo 4 Chloro 2,3 Difluorophenylboronic Acid

Retrosynthetic Analysis of 5-Bromo-4-chloro-2,3-difluorophenylboronic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is the carbon-boron (C-B) bond. This primary disconnection points to a highly functionalized aryl halide precursor, specifically a 1-bromo-2-chloro-4,5-difluorobenzene (B1272681) derivative, which can be converted to the target boronic acid through the formation of an organometallic intermediate or via a metal-catalyzed cross-coupling reaction.

The retrosynthetic pathway is as follows:

Target: this compound

Disconnection (C-B bond): This step breaks the bond between the aromatic ring and the boronic acid group.

Key Intermediate: A phenyl anion equivalent or a phenyl radical equivalent derived from 1-bromo-2-chloro-4,5-difluorobenzene.

Precursor: 1-bromo-2-chloro-4,5-difluorobenzene.

This analysis establishes that the primary synthetic challenge lies in the efficient and regioselective introduction of the boronic acid moiety onto the pre-functionalized aromatic ring of 1-bromo-2-chloro-4,5-difluorobenzene.

Conventional Synthetic Routes to Halogenated Phenylboronic Acidsresearchgate.netacs.org

The synthesis of halogenated phenylboronic acids can be achieved through several well-established methods. These routes generally involve either the borylation of a pre-formed organometallic reagent or the direct, metal-catalyzed borylation of an aryl halide or an aromatic C-H bond.

Organolithium and Grignard Reagent-Mediated Borylation Methodologiesacs.org

One of the most traditional and widely used methods for preparing arylboronic acids involves a two-step sequence: formation of an organometallic reagent followed by electrophilic trapping with a boron-containing compound. chemicalbook.comchemistryviews.org

Organolithium Method: This approach typically involves a halogen-lithium exchange reaction at low temperatures (e.g., -78°C) between an aryl halide and an organolithium reagent, such as n-butyllithium or sec-butyllithium. google.comgoogle.com The resulting aryllithium species is a potent nucleophile that readily reacts with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, to form a boronate ester. google.comgoogle.com Subsequent acidic hydrolysis of the ester yields the desired boronic acid. google.comgoogle.com The low reaction temperatures are crucial to prevent side reactions due to the high reactivity of the organolithium intermediates. google.comgoogle.com

Grignard Method: Similar to the organolithium route, this method begins with the formation of a Grignard reagent (arylmagnesium halide) from the corresponding aryl halide and magnesium metal. google.comclockss.org This organomagnesium compound is then reacted with a boron electrophile. researchgate.net The reaction can be performed under milder conditions than the organolithium method, often at temperatures around 0°C to ambient temperature. researchgate.netorganic-chemistry.org Recent advancements allow for the use of borane (B79455) reagents like pinacolborane or diisopropylaminoborane, which react efficiently with Grignard reagents to provide boronate esters in high yields. clockss.orgorganic-chemistry.org

| Method | Typical Reagents | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Organolithium-Mediated Borylation | Aryl Halide, n-BuLi/sec-BuLi, Trialkyl Borate (e.g., B(OMe)3) | Low temperatures (-78°C), Ethereal solvents (THF, Et2O) | Effective for a wide range of aryl halides. | Requires cryogenic temperatures; sensitive to functional groups. google.comgoogle.com |

| Grignard Reagent-Mediated Borylation | Aryl Halide, Mg metal, Boron Source (e.g., Pinacolborane, B(OiPr)3) | Ambient temperatures (0-25°C), Ethereal solvents (THF) | Milder conditions; broader functional group tolerance than organolithium route. clockss.orgorganic-chemistry.org | Initiation of Grignard formation can be difficult. |

Palladium-Catalyzed Borylation Reactions (e.g., Miyaura Borylation) from Halogenated Precursorsacs.orgx-mol.net

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that directly converts aryl halides or triflates into arylboronate esters. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This method has become a cornerstone of modern synthesis due to its mild reaction conditions and excellent functional group tolerance. chemistryviews.orgnih.gov

The reaction typically involves an aryl halide, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst, a suitable ligand, and a base. wikipedia.orgalfa-chemistry.com The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. alfa-chemistry.com This is followed by transmetalation with the diboron reagent, facilitated by the base, and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. alfa-chemistry.comchempedia.info The choice of ligand (often phosphine-based) and base (commonly potassium acetate (B1210297) or potassium phosphate) is critical for achieving high efficiency. organic-chemistry.orgnih.gov This method is particularly valuable for complex molecules where the use of highly reactive organometallic intermediates is not feasible. nih.gov

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)2, PdCl2(dppf), Pd2(dba)3 | Active species for the catalytic cross-coupling cycle. beilstein-journals.orgwikipedia.org |

| Ligand | PPh3, dppf, SPhos, XPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. beilstein-journals.orgnih.gov |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBPin) | Source of the boryl group. wikipedia.orgnih.gov |

| Base | KOAc, K3PO4, KOPh | Activates the diboron reagent and facilitates the transmetalation step. organic-chemistry.org |

Direct C-H Borylation Approaches for Fluorinated Arenesresearchgate.netx-mol.net

A more recent and atom-economical strategy is the direct C-H borylation of arenes, which avoids the need for pre-halogenated substrates. nih.gov For fluorinated arenes, this transformation is often catalyzed by iridium or cobalt complexes. nih.govacs.org The fluorine substituents on the aromatic ring exert a strong electronic influence, enhancing the reactivity of C-H bonds positioned ortho to the C-F bonds. researchgate.netacs.org

Iridium-catalyzed systems, often using precursors like [Ir(COD)OMe]₂ combined with bipyridine-based ligands, have proven effective for the borylation of fluoroarenes with reagents like B₂pin₂ or HBPin. nih.govacs.org Similarly, cobalt complexes supported by pincer ligands can catalyze the C(sp²)-H borylation with high regioselectivity for the position ortho to fluorine. acs.org This electronic preference can even override steric effects or the influence of other directing groups on the molecule. acs.org The mechanism is believed to involve reversible C-H oxidative addition, where the thermodynamic stability of the intermediate with the metal bonded ortho to the fluorine governs the product distribution. nih.gov

| Catalytic System | Typical Boron Source | Observed Regioselectivity | Key Feature |

|---|---|---|---|

| Iridium / Bipyridine Ligands | B₂pin₂, HBPin | Predominantly ortho to fluorine substituents. acs.org | High activity and selectivity for C-F adjacent C-H bonds. |

| Cobalt / Pincer Ligands | B₂pin₂ | Highly ortho-to-fluorine selective. acs.org | Electronically enhanced selectivity overrides other directing effects. acs.org |

Specific Synthetic Protocols and Optimization for this compound

Synthesizing the target compound, this compound, requires applying one of the aforementioned general strategies to its specific precursor. The choice between an organometallic route (Grignard/organolithium) and a palladium-catalyzed route (Miyaura borylation) would depend on factors like the stability of intermediates, functional group compatibility, and the desired scale of the reaction.

Given the multiple halogen substituents, a Miyaura borylation would likely offer a milder and more controlled approach. However, an organometallic route could also be viable, with the bromine atom being the most likely site for metal-halogen exchange due to the C-Br bond being weaker than the C-Cl and C-F bonds.

Exploration of Precursor Availability and Synthesis (e.g., bromochloro-difluorobenzene derivatives)

As established by the retrosynthetic analysis, the key starting material is 1-bromo-2-chloro-4,5-difluorobenzene . The availability of this specific precursor is critical. While it may be commercially available from specialty chemical suppliers, its synthesis from simpler materials is often necessary.

The synthesis of polyhalogenated benzenes frequently starts from substituted anilines via Sandmeyer or related diazotization reactions. A plausible synthetic route to 1-bromo-2-chloro-4,5-difluorobenzene could originate from a corresponding aniline (B41778), such as 4-bromo-3-chloro-2-fluoroaniline. google.com For the target precursor, a likely starting material would be 4-bromo-5-chloro-2,3-difluoroaniline . This aniline could undergo a diazotization reaction with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by a deamination step to replace the amino group with a hydrogen atom, yielding the desired 1-bromo-2-chloro-4,5-difluorobenzene. The synthesis of related compounds, such as 1-bromo-2-chloro-4-fluorobenzene, is documented and serves as a procedural model. ossila.com

Optimization of Reaction Conditions: Temperature, Solvents, and Reagents

The optimization of reaction conditions is critical in the synthesis of complex arylboronic acids. The traditional and widely adopted method involves a halogen-metal exchange followed by electrophilic trapping with a borate ester. nih.gov This process is highly sensitive to several parameters, including temperature, the choice of solvent, and the specific reagents used.

Temperature: Low temperatures are crucial for syntheses involving organolithium intermediates to prevent side reactions. The lithiation step is typically conducted at temperatures below -40°C, and often as low as -70°C, to ensure the stability of the highly reactive aryllithium species and to control regioselectivity. google.com Maintaining these cryogenic conditions minimizes decomposition and reactions with the solvent.

Solvents: The choice of solvent is critical for solvating the organometallic intermediates and controlling reactivity. Anhydrous aprotic ethers are standard choices.

Tetrahydrofuran (THF): Often used for the lithiation step due to its good solvating power for organolithium reagents.

Diethyl ether: Frequently used as a solvent for the borate ester, into which the aryllithium solution is added. google.com The use of non-coordinating solvents like cyclohexane (B81311) has also been explored for certain catalytic borylation reactions. nih.gov

Reagents:

Lithiating Agents: Strong bases are required for the halogen-metal exchange or deprotonation. n-Butyllithium (n-BuLi) is a common choice, although lithium dialkylamides like lithium diisopropylamide (LDA) can also be employed. google.com

Borate Esters: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the boron electrophile that traps the aryllithium intermediate. google.com

Hydrolysis: The final step involves the hydrolysis of the resulting boronate ester using an aqueous acid to yield the desired boronic acid. google.com

The interplay of these factors is summarized in the table below, based on established protocols for structurally related compounds.

| Parameter | Condition/Reagent | Purpose/Rationale | Typical Range/Example |

|---|---|---|---|

| Temperature | Cryogenic | Stabilizes aryllithium intermediate, prevents side reactions. google.com | -40°C to -70°C |

| Solvent | Anhydrous Aprotic Ethers | Solvates reagents and intermediates without reacting. google.com | Tetrahydrofuran (THF), Diethyl Ether |

| Reagents (Lithiating Agent) | Organolithium Base | Performs halogen-metal exchange to generate the nucleophilic aryl species. nih.gov | n-Butyllithium (n-BuLi), Lithium Diisopropylamide (LDA) |

| Reagents (Boron Source) | Trialkyl Borate | Acts as an electrophile to introduce the boron moiety. google.com | Trimethyl borate, Triisopropyl borate |

| Reagents (Hydrolysis) | Aqueous Acid | Converts the boronate ester intermediate to the final boronic acid. google.com | Hydrochloric acid, Acetic acid |

Stereochemical and Regiochemical Considerations in Synthetic Pathways

For this compound, which is an achiral molecule, stereochemical considerations are not a factor in its direct synthesis. However, regiochemical control is of paramount importance. The precise placement of the boronic acid group on the heavily substituted aromatic ring is the primary synthetic challenge.

The regiochemical outcome is determined by the directing effects of the substituents already present on the aromatic ring (Br, Cl, and two F atoms). In electrophilic aromatic substitution, halogens are deactivating but ortho-, para-directing groups. libretexts.org The cumulative inductive and resonance effects of these four halogens influence the electron density at each carbon atom, guiding where substitution occurs. youtube.com

In the context of synthesis via lithiation, the regioselectivity is governed by either directed ortho-metalation or halogen-metal exchange. Given the presence of a bromine atom, a bromine-lithium exchange is a highly probable and efficient pathway. nih.gov The challenge lies in ensuring the exchange occurs at the desired position if multiple bromine atoms were present, or in preventing undesired rearrangements.

For catalytic C-H activation/borylation pathways, the regioselectivity is controlled by steric and electronic factors, which are dictated by the catalyst and the substrate. rsc.orgresearchgate.net Iridium-based catalysts, for instance, often exhibit high steric control, favoring borylation at the least hindered C-H bond. rsc.org The electronic properties of the substituents also play a key role in directing the catalyst to a specific position. rsc.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is an area of active development. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Systems

Traditional organometallic routes to arylboronic acids often rely on volatile and anhydrous organic solvents, which pose environmental and safety risks. google.com Research into greener alternatives is ongoing. While a completely solvent-free synthesis for this specific compound via traditional routes is challenging due to the nature of the reagents, advancements in other areas show promise. For instance, some palladium-catalyzed borylation reactions can be performed in greener solvents like polyethylene (B3416737) glycol (PEG), and subsequent coupling reactions can even be conducted under solvent-free conditions. researchgate.net

Aqueous reaction systems are highly desirable from a green chemistry perspective. However, their use is generally incompatible with the highly reactive organolithium or Grignard intermediates common in boronic acid synthesis. The development of water-stable catalysts and reagents is a key goal for future synthetic methodologies.

Catalytic Systems for Enhanced Atom Economy

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. Catalytic methods are instrumental in achieving this goal.

The most atom-economical route to arylboronic acids is the direct C-H borylation of an aromatic precursor (e.g., 1-bromo-2-chloro-3,4-difluorobenzene). nih.gov This method avoids the use of stoichiometric organometallic intermediates and the generation of salt byproducts inherent in halogen-metal exchange pathways. Transition metal catalysts, typically based on iridium or rhodium, are employed to facilitate the direct functionalization of a C-H bond with a diboron reagent. nih.govnih.gov

Arylboronic acids themselves can serve as effective and environmentally benign catalysts for various organic transformations, such as dehydrative C-C bond formations, which produce water as the only byproduct. researchgate.netacs.orgresearchgate.net This dual role as both a synthetic target and a catalyst highlights their importance in sustainable chemistry. The wide availability, stability, and generally low toxicity of boronic acids make them attractive catalysts. researchgate.net

| Green Chemistry Principle | Traditional Approach | Greener Alternative/Advancement | Key Benefit |

|---|---|---|---|

| Safer Solvents | Anhydrous THF, Diethyl Ether google.com | Use of alcohols (e.g., ethanol), polyethylene glycol (PEG). researchgate.netrsc.org | Reduced flammability and toxicity. |

| Atom Economy | Halogen-metal exchange followed by borylation. nih.gov | Direct C-H activation/borylation catalyzed by Ir or Rh. nih.govnih.gov | Higher efficiency, less waste. |

| Catalysis | Stoichiometric use of organolithium reagents. nih.gov | Use of transition metal catalysts for borylation. rsc.orgresearchgate.net | Reduces waste, enables milder conditions. |

| Waste Prevention | Formation of stoichiometric lithium halide salts. | Catalytic cycles that do not produce salt byproducts. | Minimizes inorganic waste streams. |

Challenges and Future Directions in the Synthesis of this compound

The synthesis of this compound, as a representative of polyhalogenated arylboronic acids, presents several challenges and points toward future research directions.

Challenges:

Regioselectivity: Achieving selective functionalization at one specific position on a ring with five substituents remains a significant hurdle. Overcoming the mixed directing effects of multiple halogens requires highly specific reagents or catalysts.

Harsh Conditions: The reliance on cryogenic temperatures and highly reactive, moisture-sensitive organometallic reagents complicates scale-up, increases energy consumption, and poses safety risks.

Precursor Availability: The synthesis is contingent on the availability of the corresponding polyhalogenated benzene (B151609) precursor, which may itself be challenging to prepare.

Purification: The separation of the desired product from potential regioisomers and other impurities can be difficult and require time-consuming purification steps. google.com

Future Directions:

Advanced Catalysis: The development of new catalytic systems that can operate under milder conditions and offer predictable and high regioselectivity for C-H borylation is a primary goal. This would provide a more direct and sustainable route to this class of compounds.

Flow Chemistry: Utilizing continuous flow reactors could offer significant advantages for handling hazardous organolithium intermediates. Flow chemistry allows for better control over reaction temperature and mixing, suppresses side reactions, and enables safer operation on a larger scale. nih.gov

Photochemical Methods: Photoinduced borylation is emerging as a powerful, metal-free strategy for creating arylboronic esters, offering a potentially greener alternative to traditional methods. researchgate.net

Computational Chemistry: The use of computational modeling to predict regioselectivity based on the electronic and steric properties of substrates and catalysts can accelerate the development of new synthetic methods and reduce the need for extensive empirical screening of reaction conditions.

Mechanistic Investigations and Reactivity Profiles of 5 Bromo 4 Chloro 2,3 Difluorophenylboronic Acid

Electronic and Steric Influences of Bromo, Chloro, and Difluoro Substituents on Arylboronic Acid Reactivity

The reactivity of an arylboronic acid is governed by the electronic and steric nature of the substituents on the aromatic ring. In 5-Bromo-4-chloro-2,3-difluorophenylboronic acid, the collective effects of the bromo, chloro, and difluoro groups create a highly electron-deficient aromatic system.

Electronic Influences: All halogen substituents are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom. An electron-deficient boron center enhances the Lewis acidity of the boronic acid. nih.gov The introduction of fluorine atoms, in particular, significantly increases the acidity of the boronic acid. nih.gov This increased Lewis acidity can facilitate the formation of the boronate species (Ar-B(OH)₃⁻), which is a key intermediate in the transmetalation step of many cross-coupling reactions. organic-chemistry.org However, the halogens (F, Cl, Br) also possess lone pairs of electrons that can be donated to the aromatic π-system, creating a resonance effect (+R). This effect is most pronounced for fluorine and diminishes down the group. For fluorine, the inductive and resonance effects can be competing, while for chlorine and bromine, the inductive effect typically dominates. nih.gov The cumulative electron-withdrawing nature of the four halogens in this compound makes the aryl group a poorer nucleophile compared to less substituted or electron-rich arylboronic acids.

Steric Influences: The presence of substituents ortho to the boronic acid group can sterically hinder its approach to a metal center, potentially slowing down reaction rates. In this molecule, the two fluorine atoms at the 2- and 3-positions create significant steric bulk around the C-B bond. This steric hindrance can influence the rate and success of cross-coupling reactions. nih.gov For instance, sterically encumbered arylboronic acids may require more sterically demanding phosphine (B1218219) ligands on the metal catalyst to promote efficient reaction. nih.gov

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Primary Influence on Reactivity |

| Bromo | 5 | Strong | Weak | Electron-withdrawing, potential leaving group |

| Chloro | 4 | Strong | Weak | Electron-withdrawing, potential leaving group |

| Fluoro | 2, 3 | Very Strong | Weak | Strong electron-withdrawal, steric hindrance |

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon bonds. wikipedia.orgscirp.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from arylboronic acids and aryl halides. youtube.comyoutube.com The electron-deficient nature of this compound can make it a challenging coupling partner, sometimes requiring specialized catalysts or conditions to overcome issues like protodeboronation. ed.ac.ukscilit.com

A key feature of polyhalogenated compounds like this compound is the potential for chemoselective cross-coupling. The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the trend: C-I > C-Br > C-Cl. wikipedia.orglibretexts.org This differential reactivity allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, by carefully choosing the palladium catalyst, ligands, and reaction conditions. nih.govnih.gov This enables the synthesis of complex molecules through sequential, site-selective functionalization. For instance, a Suzuki-Miyaura reaction could first be performed at the C-Br position, followed by a subsequent coupling at the C-Cl position under more forcing conditions or with a different catalyst system.

| Bond | Relative Reactivity in Oxidative Addition | Potential for Selective Coupling |

| C-Br | Higher | High |

| C-Cl | Lower | Moderate |

| C-F | Very Low | Low (typically requires specialized catalysts) |

Beyond palladium, other transition metals like copper and nickel are effective catalysts for cross-coupling reactions involving arylboronic acids.

Copper-Catalyzed Reactions: Copper catalysis offers a cheaper and less toxic alternative to palladium for certain transformations. rsc.org Copper-catalyzed reactions include C-N, C-O, and C-S bond formations (e.g., Chan-Lam coupling) as well as C-C couplings. researchgate.netnih.gov While early methods for copper-catalyzed cross-coupling of arylboronic acids with aryl halides were often limited and did not perform well with electron-deficient substrates, newer catalytic systems have shown improved scope. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for coupling less reactive electrophiles like aryl chlorides and fluorides due to their different reactivity profiles compared to palladium. researchgate.netresearchgate.netresearchgate.net Nickel-catalyzed Suzuki-Miyaura reactions can be advantageous for substrates like this compound, especially when targeting the less reactive C-Cl bond or even the typically inert C-F bonds under specific conditions. researchgate.netnih.gov The use of nickel catalysts can provide complementary selectivity to palladium. researchgate.net

Suzuki-Miyaura Coupling with Aryl Halides and Pseudohalides.

Reaction Mechanisms of Boronic Acid Degradation and Stabilization

Arylboronic acids can undergo degradation under certain reaction conditions, primarily through protodeboronation and boroxine (B1236090) formation.

Protodeboronation: This is a common side reaction, especially for electron-deficient arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond. nih.gov This process is often promoted by aqueous basic or acidic conditions. rsc.orgresearchgate.netacs.org The electron-withdrawing substituents on this compound make it particularly susceptible to base-mediated protodeboronation, as they stabilize the transient negative charge that can develop on the aryl ring during C-B bond cleavage. nih.govacs.orgacs.org Arylboronic acids with two ortho-substituents are known to be particularly unstable towards protodeboronation under basic conditions. researchgate.netacs.org To mitigate this, anhydrous conditions, the use of boronic esters (e.g., pinacol (B44631) esters), or specialized "slow-release" reagents can be employed. ed.ac.uk

Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines. nih.govnih.govresearchgate.net This equilibrium is shifted towards the boroxine upon removal of water and towards the boronic acid in the presence of water. researchgate.netclockss.org The formation of boroxines is generally more favorable for electron-donating arylboronic acids. researchgate.net For electron-deficient arylboronic acids like the title compound, the equilibrium typically favors the free boronic acid form. researchgate.net While boroxines can participate in cross-coupling reactions, their formation can complicate reaction kinetics and stoichiometry if not accounted for. nih.gov

Protodeboronation Pathways and Strategies for Mitigation

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant consideration in reactions involving arylboronic acids, including this compound. wikipedia.org This undesired side reaction can diminish the yield of the desired product in cross-coupling reactions. wikipedia.org The susceptibility of an arylboronic acid to protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring, the reaction pH, temperature, and the catalyst system employed. wikipedia.orgreddit.com

The multiple electron-withdrawing halogen substituents (bromo, chloro, and difluoro) on the phenyl ring of this compound are expected to increase its Lewis acidity. This heightened acidity can, under certain conditions, render the carbon-boron bond more susceptible to cleavage. The generally accepted mechanisms for protodeboronation involve either acid-catalyzed or base-mediated pathways. ed.ac.uked.ac.uk In basic media, common in Suzuki-Miyaura coupling reactions, the formation of the more reactive arylboronate anion can accelerate protodeboronation. ed.ac.uk For polyfluoroaryl moieties, studies have shown that protodeboronation often proceeds fastest at high pH. ed.ac.uk

Strategies for Mitigation:

Several strategies can be employed to minimize the extent of protodeboronation in reactions involving this compound:

Use of Boronic Esters: Conversion of the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can enhance stability. wikipedia.org These esters act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low concentration of the active boronic acid and thereby reducing the rate of protodeboronation. wikipedia.org

Catalyst and Ligand Choice: The use of highly active palladium catalysts and electron-rich, bulky phosphine ligands can accelerate the rate of the desired cross-coupling reaction. wikipedia.org When the rate of the productive reaction significantly outpaces the rate of protodeboronation, the undesired side reaction is minimized. wikipedia.org

Reaction Conditions Optimization: Careful control of reaction parameters such as temperature, reaction time, and the choice of base is crucial. reddit.com Lower temperatures and shorter reaction times can be beneficial. The use of milder bases, such as carbonates or phosphates, may be preferable to strong hydroxides. The exclusion of water, where feasible, can also suppress protodeboronation pathways. reddit.com

| Strategy | Description | Rationale |

| Boronic Ester Formation | Conversion to pinacol or MIDA esters. | Slow release of the boronic acid, reducing its concentration and the rate of protodeboronation. |

| Catalyst System | Use of highly active Pd catalysts with bulky, electron-rich ligands. | Accelerates the desired cross-coupling, outcompeting protodeboronation. |

| Condition Optimization | Lower temperature, shorter reaction time, milder base. | Minimizes conditions that favor the protodeboronation side reaction. |

Oxidative Pathways and Stability Considerations

Arylboronic acids are susceptible to oxidative degradation, which can lead to the formation of phenols as byproducts. researchgate.net This process can be mediated by various oxidants, including molecular oxygen, peroxides, or other reactive oxygen species that may be present or generated in a reaction mixture. researchgate.netmdpi.com The stability of this compound towards oxidation is influenced by its electronic properties and the reaction environment.

Stability Considerations:

Purity of Reagents and Solvents: The presence of trace metal impurities or peroxides in solvents can catalyze the oxidative degradation of boronic acids. The use of high-purity, degassed solvents and reagents is therefore recommended.

Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon helps to minimize the exposure of the boronic acid to molecular oxygen, thereby reducing the rate of aerobic oxidation. researchgate.net

pH Control: The rate of oxidation can be pH-dependent. The stability of the boronic acid should be considered at the pH of the intended reaction.

| Factor | Influence on Oxidative Stability | Mitigation Strategy |

| Oxygen | Can lead to aerobic oxidative degradation. | Use of an inert atmosphere (N2 or Ar). |

| Metal Impurities | Can catalyze oxidation pathways. | Use of high-purity reagents and solvents. |

| Peroxides | Can act as oxidants, leading to phenol (B47542) formation. | Use of peroxide-free solvents. |

Acid-Base Properties and their Influence on Reaction Pathways and Equilibria

Arylboronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom. They exist in equilibrium with their corresponding tetrahedral boronate anions in the presence of Lewis bases, such as hydroxide (B78521) ions. nih.gov The acid dissociation constant (pKa) is a measure of this Lewis acidity. The pKa of a phenylboronic acid is significantly influenced by the electronic effects of the substituents on the aromatic ring. nih.govresearchgate.net

Influence on Reaction Pathways and Equilibria:

The acidity of this compound has a direct impact on its reactivity:

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the formation of the boronate is a key step in the transmetalation to the palladium center. The lower pKa of this boronic acid facilitates the formation of the boronate at a lower pH compared to less acidic boronic acids.

Protodeboronation: As discussed in section 3.3.1, the equilibrium between the boronic acid and the boronate is critical in determining the rate of protodeboronation.

Esterification: The equilibrium of esterification with diols is also influenced by the acidity of the boronic acid. More acidic boronic acids generally form more stable esters. acs.orgsemanticscholar.org

| Compound | Substituents | Expected pKa Trend |

| Phenylboronic acid | None | ~8.8 |

| 4-Fluorophenylboronic acid | -F | Lower than Phenylboronic acid |

| 4-Chlorophenylboronic acid | -Cl | Lower than Phenylboronic acid |

| 4-Bromophenylboronic acid | -Br | Lower than Phenylboronic acid |

| This compound | -Br, -Cl, -F (x2) | Significantly lower than single halogen-substituted analogs |

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The presence of multiple, distinct halogen substituents on the aromatic ring of this compound introduces the potential for selective reactions at different positions, although the primary utility of this compound is as a coupling partner where the boronic acid moiety is the reactive site. In the context of its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, the key selectivities relate to which coupling partner it reacts with (chemoselectivity), and in the case of subsequent reactions on the coupled product, which remaining halogen is most reactive (regioselectivity).

Chemoselectivity: In a reaction mixture containing multiple electrophiles, the palladium catalyst will preferentially undergo oxidative addition with the most reactive species. The C-B bond of the boronic acid is intended to participate in transmetalation, not oxidative addition.

Regioselectivity: The primary role of this compound is to introduce the 5-bromo-4-chloro-2,3-difluorophenyl group into a target molecule via a Suzuki-Miyaura coupling. The regioselectivity of this process is determined by the position of the boronic acid group.

If the resulting coupled product, which still contains the bromo and chloro substituents, were to undergo a subsequent cross-coupling reaction, the regioselectivity would be governed by the relative reactivity of the remaining C-Br and C-Cl bonds. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl. acs.org Therefore, it would be expected that a subsequent coupling would occur preferentially at the C-Br bond over the C-Cl bond.

| Reaction Type | Selectivity | Influencing Factors | Expected Outcome |

| Suzuki-Miyaura | Regioselectivity | Position of the boronic acid group. | Coupling occurs at the carbon bearing the boronic acid. |

| Subsequent Coupling | Regioselectivity | Relative reactivity of C-X bonds. | Preferential reaction at the C-Br bond over the C-Cl bond. |

| Reactions forming chiral products | Stereoselectivity | Steric hindrance from ortho-substituents. | Can influence diastereoselectivity or lead to atropisomerism in suitable products. |

Applications of 5 Bromo 4 Chloro 2,3 Difluorophenylboronic Acid in Complex Molecule Synthesis

Building Block in the Synthesis of Fluorinated Biaryls and Polyaromatic Compounds

The primary application of 5-Bromo-4-chloro-2,3-difluorophenylboronic acid is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful method for forming carbon-carbon (C-C) bonds, particularly for creating biaryl and polyaromatic structures. organic-synthesis.comnih.gov The general mechanism involves a catalytic cycle with a palladium complex, which includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The high degree of substitution on the phenyl ring, including two fluorine atoms, a chlorine atom, and a bromine atom, allows for regioselective coupling. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond under standard Suzuki conditions, enabling chemists to selectively couple at the bromine position while leaving the chlorine atom intact for potential subsequent transformations. This selective reactivity is crucial for the controlled, stepwise synthesis of complex polyaromatic systems.

The presence of the 2,3-difluoro substitution pattern significantly influences the electronic properties of the molecule and, consequently, the resulting biaryl products. These fluorine atoms can alter the compound's conformation, metabolic stability, and binding interactions in biological systems, making this building block particularly attractive for medicinal and materials chemistry.

Below is a table summarizing the typical components used in a Suzuki-Miyaura coupling reaction involving this boronic acid.

| Component | Example | Function |

| Boronic Acid | This compound | Source of the aryl group to be coupled. |

| Coupling Partner | Aryl bromide, iodide, or triflate | Provides the second aryl group for the biaryl product. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation through the catalytic cycle. libretexts.orgorganic-synthesis.com |

| Base | K₂CO₃, Na₂CO₃, CsF | Activates the boronic acid in the transmetalation step. organic-synthesis.comrsc.org |

| Solvent | Toluene, Dioxane, THF, Water | Dissolves reactants and facilitates the reaction. organic-synthesis.comrsc.org |

Precursor for Advanced Organic Materials (e.g., Liquid Crystals, Conductive Polymers, NLO materials)

The rigid and highly functionalized structure of this compound makes it an excellent precursor for advanced organic materials. The fluorinated phenyl core is a desirable motif in the design of liquid crystals, conductive polymers, and nonlinear optical (NLO) materials.

In the field of liquid crystals (LCs), molecules containing 2,3-difluoroaryl units are known to exhibit advantageous properties. beilstein-journals.org The strong dipole moment of the C-F bonds contributes significantly to the dielectric anisotropy of the material, a key parameter for display applications. biointerfaceresearch.com Specifically, the 2,3-difluoro substitution pattern often leads to materials with negative dielectric anisotropy. beilstein-journals.org The biaryl structures synthesized from this boronic acid can serve as the rigid mesogenic core of a liquid crystal molecule.

Furthermore, polyaromatic compounds derived from this building block can be used to develop conductive polymers. The extended π-conjugated systems formed through repeated coupling reactions are essential for charge transport. The fluorine and chlorine substituents can be used to fine-tune the polymer's electronic properties, such as its band gap and charge carrier mobility, as well as its solubility and processability.

The synthesis of material scaffolds using this compound typically begins with a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl or oligo-aryl structure. This step establishes the fundamental rigid framework of the material.

Following the initial C-C bond formation, further functionalization is often required to complete the synthesis of the target material. For liquid crystals, this commonly involves esterification reactions. biointerfaceresearch.com For instance, the biaryl product, which may be designed to have a terminal hydroxyl group, can be esterified with various carboxylic acids to introduce flexible terminal alkyl chains. These chains are crucial for inducing and stabilizing the desired liquid crystalline phases (e.g., nematic, smectic). nih.gov

The table below outlines a general synthetic pathway for a hypothetical liquid crystal precursor starting from the title compound.

| Step | Reaction Type | Reactants | Reagents/Conditions | Product Type |

| 1 | Suzuki-Miyaura Coupling | This compound, 4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Water | Functionalized biaryl core |

| 2 | Demethylation | Product from Step 1 | BBr₃, CH₂Cl₂ | Hydroxylated biaryl intermediate |

| 3 | Esterification | Product from Step 2, 4-Alkylbenzoic acid | DCC, DMAP, CH₂Cl₂ | Final liquid crystal molecule |

Intermediate in the Construction of Agrochemical Lead Compounds: Synthetic Strategies

In the agrochemical industry, there is a continuous search for novel active ingredients with improved efficacy, selectivity, and environmental profiles. Halogenated aromatic compounds are a cornerstone of modern pesticide and herbicide design. This compound serves as a valuable intermediate for creating complex agrochemical lead compounds. For example, related boronic acids are crucial intermediates in the synthesis of certain non-ester pyrethroid insecticides. google.com

The specific substitution pattern of this boronic acid provides a scaffold that can be elaborated into a wide range of potential agrochemicals. The difluoro motif is known to enhance biological activity and metabolic stability in many classes of bioactive molecules.

The boronic acid functional group allows for the direct and strategic incorporation of the 5-bromo-4-chloro-2,3-difluorophenyl moiety into larger, more complex structures. Using palladium-catalyzed cross-coupling, this building block can be attached to various heterocyclic systems, such as pyridines or pyrimidines, which are common scaffolds in agrochemicals. google.comlifechempharma.com The bromine and chlorine atoms on the ring act as additional synthetic handles. This allows for subsequent modifications, enabling chemists to systematically alter the molecule's steric and electronic properties to optimize its biological activity and selectivity.

The reliability and functional group tolerance of the Suzuki-Miyaura reaction make this compound an ideal candidate for use in combinatorial chemistry and library synthesis. To explore structure-activity relationships (SAR), researchers can react this single building block with a large and diverse collection of coupling partners (e.g., various substituted aryl halides, heteroaryl halides) in a high-throughput fashion. This parallel synthesis approach allows for the rapid generation of a multitude of structurally related analogs. These libraries can then be screened for biological activity, accelerating the discovery of new agrochemical lead compounds.

A hypothetical library synthesis is outlined in the table below.

| Library Component | Description | Examples |

| Core Building Block | The constant component in the library. | This compound |

| Variable Coupling Partners | A diverse set of aryl or heteroaryl halides. | 2-Bromopyridine, 4-Iodoanisole, 5-Bromo-2-chloropyrimidine |

| Reaction Conditions | Standardized Suzuki-Miyaura conditions. | Palladium catalyst, base, solvent, automated reaction platform. |

| Resulting Analogs | A collection of biaryl and heteroaryl-aryl compounds for screening. | 4-Chloro-2,3-difluoro-5-(pyridin-2-yl)phenyl bromide, etc. |

Intermediate in the Construction of Pharmaceutical Lead Compounds: Synthetic Pathways

The synthesis of modern pharmaceuticals often requires complex, multi-step processes where specialized intermediates are essential. shreemlifesciences.comcustchemvip.com Boronic acids are highly valuable intermediates for producing a variety of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. evonik.com The this compound building block contains several structural features commonly found in active pharmaceutical ingredients (APIs). The inclusion of fluorine can enhance drug properties such as metabolic stability, binding affinity, and lipophilicity.

Synthetic pathways to pharmaceutical lead compounds that utilize this intermediate predominantly rely on the Suzuki-Miyaura cross-coupling reaction. This allows for the construction of biaryl frameworks, which are prevalent motifs in many drug classes. The remaining bromo and chloro substituents offer opportunities for further molecular diversification to optimize the pharmacological profile of the lead compound. This dual reactivity makes it a highly efficient and modular building block in drug discovery programs.

The table below illustrates the potential application of this intermediate in the synthesis of various pharmaceutical scaffolds.

| Pharmaceutical Class | Role of the Intermediate | Potential Synthetic Pathway |

| Kinase Inhibitors | Forms a core biaryl or heteroaryl-aryl scaffold common in ATP-competitive inhibitors. | Suzuki coupling with a heterocyclic halide (e.g., aminopyrimidine). |

| Antiviral Agents | Constructs complex polycyclic systems by serving as a key fragment in a multi-step synthesis. | Sequential cross-coupling reactions to build the desired molecular architecture. |

| CNS Agents | The fluorine atoms can improve blood-brain barrier penetration and metabolic stability. | Incorporation into known CNS scaffolds via C-C bond formation. |

| Anti-inflammatory Drugs | Used to synthesize analogs of existing non-steroidal anti-inflammatory drugs (NSAIDs) containing biaryl structures. | Suzuki coupling to form the central biaryl structure. |

Divergent Synthesis Approaches for Pharmaceutical Targets.

Detailed research findings specifically demonstrating the application of this compound in divergent synthesis approaches for creating libraries of pharmaceutical targets are not extensively documented in publicly available literature. However, the inherent reactivity of polysubstituted phenylboronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes them valuable building blocks in this synthetic strategy.

A divergent approach allows for the creation of a multitude of structurally related compounds from a common intermediate. In this context, this compound can serve as a versatile scaffold. The boronic acid moiety provides a reactive handle for coupling with a variety of aryl or heteroaryl halides, while the bromine atom offers a secondary site for further functionalization through another coupling reaction. This two-pronged reactivity is the cornerstone of divergent synthesis.

For instance, a synthetic sequence could commence with the Suzuki-Miyaura coupling of the boronic acid with a desired partner. The resulting biaryl compound, still bearing the bromine atom, can then undergo a second coupling reaction with a different boronic acid or other organometallic reagent. By systematically varying the coupling partners in each step, a diverse library of complex molecules can be efficiently generated. The fluorine and chlorine substituents on the phenyl ring of the core scaffold can influence the electronic properties and conformational preferences of the final products, which is a critical aspect in tuning their biological activity.

Fragment-Based Synthesis and Lead Optimization through Boronic Acid Coupling.

The highly substituted phenyl ring can be considered a fragment that, if identified as a binder to a target protein, can be elaborated upon. The boronic acid functional group is particularly useful in this "fragment growing" or "fragment linking" phase. Through Suzuki-Miyaura coupling, the boronic acid can be readily connected to other fragments or larger molecular scaffolds, allowing for the systematic exploration of the chemical space around the initial hit.

The presence of multiple halogen atoms (bromine, chlorine, and fluorine) offers several advantages in lead optimization. These atoms can engage in halogen bonding interactions with the protein target, potentially increasing binding affinity and selectivity. Furthermore, the fluorine atoms can enhance metabolic stability and membrane permeability of the resulting lead compounds. The bromine atom also provides a site for further chemical modification, allowing for the fine-tuning of the molecule's properties.

Role in Natural Product Synthesis (as a key coupling partner or intermediate).

While there are no specific reports of this compound being used in the total synthesis of a natural product, its utility as a key coupling partner or intermediate can be inferred from the widespread use of similar boronic acids in this field. The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and has been employed in the construction of numerous complex natural products.

Polysubstituted aromatic moieties are common features in many natural products. This compound could serve as a precursor to such a substructure within a larger, more complex molecule. The boronic acid would enable the strategic formation of a key carbon-carbon bond, connecting the substituted phenyl ring to another part of the natural product's carbon skeleton.

The halogens on the ring could be present in the final natural product target or could be used as synthetic handles for further transformations. For example, the bromine atom could be replaced with other functional groups through various palladium-catalyzed reactions, or it could be involved in intramolecular cyclization reactions to form heterocyclic rings.

Emerging Applications in Supramolecular Chemistry and Self-Assembly (as a synthetic component).

The application of this compound in supramolecular chemistry and self-assembly is an emerging area of interest. Boronic acids are known to form reversible covalent bonds with diols to create boronate esters. This reversible nature is a key feature in the design of dynamic supramolecular systems.

Furthermore, the halogen atoms on the phenyl ring can participate in non-covalent interactions, such as halogen bonding, which are increasingly being utilized as a tool for directing the self-assembly of molecules into well-defined supramolecular architectures. The presence of multiple halogens (Br, Cl, and F) on the same aromatic ring provides the potential for highly specific and directional interactions.

For instance, this compound could be incorporated into larger molecules designed to self-assemble into specific shapes, such as capsules, cages, or polymers. The interplay of boronate ester formation, halogen bonding, and other non-covalent interactions could lead to the formation of complex and functional supramolecular structures. These structures could have applications in areas such as molecular sensing, catalysis, and materials science.

Derivatives and Analogs of 5 Bromo 4 Chloro 2,3 Difluorophenylboronic Acid: Synthesis and Utility

Synthesis of Boronic Esters and MIDA Boronates from 5-Bromo-4-chloro-2,3-difluorophenylboronic Acid

The conversion of this compound into its corresponding boronic esters and MIDA boronates is a key strategy to enhance its stability and modulate its reactivity. These derivatives serve as versatile intermediates in a variety of synthetic applications.

The synthesis of boronic esters from boronic acids is a well-established transformation. google.comaablocks.com This process typically involves the condensation reaction of the boronic acid with a diol, such as pinacol (B44631), under dehydrating conditions. The resulting cyclic boronic esters, like pinacol esters, offer improved stability and are often more amenable to purification by chromatography compared to the free boronic acids. acs.orgresearchgate.net

N-methyliminodiacetic acid (MIDA) boronates are another important class of boronic acid derivatives that offer exceptional stability. rsc.org The synthesis of MIDA boronates from boronic acids is achieved by condensation with N-methyliminodiacetic acid, often under Dean-Stark conditions to remove water and drive the reaction to completion. nih.gov This transformation converts the sp2-hybridized boron of the boronic acid to an sp3-hybridized boronate, which effectively protects the boronic acid functionality. nih.gov MIDA boronates are generally crystalline, free-flowing solids that are stable to benchtop storage and compatible with silica (B1680970) gel chromatography. orgsyn.orgnih.gov

Enhanced Stability and Reactivity Profiles of Boronic Ester Derivatives

Boronic ester derivatives of this compound exhibit significantly enhanced stability compared to the parent boronic acid. This increased stability is crucial for their storage, handling, and use in multi-step synthetic sequences. nih.gov Boronic acids are prone to dehydration to form cyclic boroxine (B1236090) anhydrides and can undergo protodeboronation under certain conditions. acs.org Conversion to esters, particularly sterically hindered ones like pinacol esters, mitigates these degradation pathways. acs.org MIDA boronates are exceptionally stable due to the formation of a dative bond from the nitrogen atom to the boron center, creating a tetracoordinate boron species. nih.gov This structural feature renders them unreactive in anhydrous cross-coupling conditions, allowing for selective reactions at other sites within the molecule. nih.gov

The reactivity of these derivatives is also distinct from the parent boronic acid. While boronic acids are generally more reactive in Suzuki-Miyaura cross-coupling reactions than their corresponding esters, the controlled release of the boronic acid from the ester under the reaction conditions allows for their effective participation. researchgate.net The choice of the diol used for esterification can influence the rate of transmetalation in the catalytic cycle. nih.gov MIDA boronates, being unreactive under anhydrous conditions, can be used as "protected" boronic acids. The boronic acid can be readily regenerated from the MIDA boronate under mild aqueous basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or sodium bicarbonate, just prior to its intended use in a subsequent reaction. nih.govnih.gov This "protect-and-deprotect" strategy enables the synthesis of complex molecules by allowing for transformations at other parts of the molecule while the boronic acid functionality is masked. nih.gov

Table 1: Comparison of Boronic Acid and its Derivatives

| Feature | Boronic Acid | Boronic Esters (e.g., Pinacol) | MIDA Boronates |

| Stability | Prone to dehydration and protodeboronation | More stable than boronic acids | Exceptionally stable, crystalline solids |

| Purification | Can be challenging | Often amenable to chromatography | Generally compatible with chromatography |

| Reactivity in Cross-Coupling | Generally more reactive | Less reactive, but effective | Unreactive under anhydrous conditions |

| Deprotection | N/A | Not typically required for coupling | Mild aqueous base |

Functionalization of the Halogen Sites on this compound

The presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring of this compound provides opportunities for selective and sequential functionalization through cross-coupling reactions. This differential reactivity is key to constructing polysubstituted aromatic compounds.

Selective Cross-Coupling at the Bromo Position

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. This difference in reactivity allows for the selective functionalization of the C-Br bond in the presence of a C-Cl bond. nih.gov Therefore, Suzuki-Miyaura cross-coupling reactions of this compound with various boronic acids or esters can be performed selectively at the bromo position under carefully controlled conditions. uzh.chresearchgate.net By choosing an appropriate palladium catalyst, ligand, and base system, it is possible to achieve high yields of the desired mono-arylated product, leaving the chloro substituent intact for subsequent transformations. nih.gov

Table 2: Conditions for Selective Suzuki-Miyaura Coupling at the Bromo Position

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 |

| Pd(dppf)Cl₂ | dppf | Ag₂CO₃ | MeCN | 80 |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 80-105 |

Sequential Cross-Coupling Reactions for Polysubstituted Aromatics

Following the selective coupling at the bromo position, the remaining chloro group can be subjected to a second cross-coupling reaction. nih.gov This sequential approach allows for the introduction of two different aryl or other organic groups onto the aromatic ring, leading to the synthesis of highly substituted and complex molecules. The second coupling step at the less reactive chloro position often requires more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems. nih.gov For instance, a more electron-rich and bulky phosphine (B1218219) ligand might be employed to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. nih.gov This one-pot, two-step sequential coupling strategy is an efficient method for creating molecular diversity from a single starting material. nih.gov

Directed C-H Functionalization Strategies on Derivatives

While direct C-H functionalization on this compound itself is not extensively detailed in the provided context, the principles of directed C-H functionalization can be applied to its derivatives. After the initial cross-coupling reactions at the halogen sites, the newly introduced substituents can act as directing groups for subsequent C-H activation and functionalization. This allows for the precise introduction of additional functional groups at specific positions on the aromatic ring, further increasing the molecular complexity.

Preparation of Related Fluorinated Aryl Organometallics

Beyond boronic acid derivatives, this compound can serve as a precursor for the synthesis of other fluorinated aryl organometallic reagents. For instance, the boronic acid moiety can be converted to other functional groups. Alternatively, the aryl halides can be used to generate organolithium or Grignard reagents through halogen-metal exchange. These highly reactive organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of substituents. The preparation of such reagents from polyhalogenated aromatic compounds requires careful control of reaction conditions to achieve regioselectivity.

Structure-Reactivity Relationships in Derivatives of this compound

The reactivity of derivatives of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is intricately governed by the electronic and steric properties of the substituents on the phenyl ring. These substituents modulate the electron density of the boronic acid moiety and the accessibility of the boron atom, thereby influencing the key steps of the catalytic cycle, including transmetalation.

Electronic Effects:

The electronic nature of substituents on the aromatic ring plays a critical role in the reactivity of arylboronic acids. researchgate.net Electron-withdrawing groups generally increase the Lewis acidity of the boron center, which can lead to faster rates of transmetalation. nih.gov Conversely, electron-donating groups can decrease the reaction rate. In the case of derivatives of this compound, the introduction of additional electron-withdrawing or electron-donating groups can fine-tune the reactivity.

For instance, the introduction of a nitro group (an electron-withdrawing group) at a vacant position on the phenyl ring would further increase the electrophilicity of the boron atom, potentially leading to enhanced reactivity in Suzuki-Miyaura coupling reactions. Conversely, the replacement of one of the halogen atoms with a methoxy (B1213986) group (an electron-donating group) would decrease the Lewis acidity of the boron, which might lead to slower reaction rates.

The position of the substituents is also crucial. The inductive and resonance effects of a substituent have varying impacts depending on whether they are in the ortho, meta, or para position relative to the boronic acid group. nih.gov For example, a fluorine atom in the ortho position can enhance acidity through the formation of an intramolecular hydrogen bond. nih.gov

Steric Effects:

Steric hindrance is another major factor influencing the reactivity of arylboronic acid derivatives. researchgate.net Bulky substituents near the boronic acid group can impede the approach of the palladium catalyst, thereby slowing down the transmetalation step. nih.gov In the context of this compound derivatives, the two fluorine atoms in the ortho and meta positions relative to the boronic acid group already introduce a degree of steric bulk.

The introduction of larger substituents, particularly at the positions ortho to the boronic acid, would be expected to decrease the reaction rate significantly. For example, replacing the fluorine at the 2-position with a larger group like a methyl or isopropyl group would likely lead to a marked decrease in the yield of the cross-coupling product.

The interplay between electronic and steric effects is well-documented in the literature for various substituted phenylboronic acids. The following interactive data table summarizes the expected trends in reactivity for hypothetical derivatives of this compound based on general principles of structure-reactivity relationships in Suzuki-Miyaura coupling reactions.

Interactive Data Table: Predicted Reactivity of this compound Derivatives in Suzuki-Miyaura Coupling

| Derivative | Substituent Effect | Predicted Reactivity |

| 5-Bromo-4-chloro-2,3-difluoro-6-nitrophenylboronic acid | Strong Electron-Withdrawing | High |

| 5-Bromo-4-chloro-2,3-difluoro-6-methoxyphenylboronic acid | Strong Electron-Donating | Low |

| 5-Bromo-4-chloro-2,3-difluoro-6-methylphenylboronic acid | Weak Electron-Donating, Steric Hindrance | Moderate to Low |

| 2-Bromo-3-chloro-4,5-difluorophenylboronic acid | Altered Substituent Positions | Reactivity dependent on specific electronic and steric environment |

Detailed Research Findings:

While specific research focusing exclusively on the structure-reactivity relationships of a wide range of this compound derivatives is limited, extensive studies on substituted phenylboronic acids provide a solid framework for predicting their behavior.

Furthermore, the formation of boronic esters from boronic acids can also influence reactivity. Boronic esters can exhibit different reactivity profiles compared to the corresponding boronic acids, and in some cases, can lead to significant rate enhancements in the transmetalation step. nih.govacs.org The specific diol or alcohol used to form the ester can modulate both the electronic and steric properties of the boron center.

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Bromo 4 Chloro 2,3 Difluorophenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 5-Bromo-4-chloro-2,3-difluorophenylboronic acid in solution. By analyzing various nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) and their interactions, a complete structural map can be assembled.

¹H, ¹³C, ¹¹B, and ¹⁹F NMR Chemical Shifts and Coupling Constants Analysis

The NMR spectra of this compound are distinguished by characteristic chemical shifts and complex spin-spin coupling patterns arising from the interplay of the different nuclei, particularly the fluorine atoms.

¹H NMR: The proton spectrum is expected to be relatively simple in terms of the number of signals. It would feature a single resonance for the aromatic proton at the C-6 position. This signal's chemical shift would be influenced by the adjacent electron-withdrawing fluorine and bromine atoms, likely appearing in the downfield region (δ 7.0-8.0 ppm). Its multiplicity would be a complex multiplet, specifically a doublet of doublets of doublets (ddd), due to coupling with the fluorine atoms at C-2 (typically a four-bond coupling, ⁴JHF) and C-3 (a three-bond coupling, ³JHF), as well as a smaller five-bond coupling to the boronic acid protons under certain conditions. Additionally, a broad, exchangeable singlet corresponding to the two protons of the boronic acid hydroxyl groups (-B(OH)₂) would be observed, the position of which is highly dependent on solvent, concentration, and temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display six distinct signals for the aromatic carbons. The carbon atom attached to the boron (C-1) would likely be broad due to the quadrupolar nature of the boron nucleus and would appear in the range of δ 125-135 ppm. The remaining five carbons would exhibit splitting due to coupling with the fluorine atoms. The carbons directly bonded to fluorine (C-2 and C-3) will show large one-bond couplings (¹JCF, typically >240 Hz). Other carbons will display smaller two-, three-, or four-bond C-F couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for assignment. researchgate.net

¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the environment of the boron atom. For a trigonal planar sp²-hybridized boronic acid, a single, relatively broad resonance is expected in the range of δ 20–30 ppm. This confirms the presence of the boronic acid functional group in its free acid form.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the fluorine substitution pattern. Two distinct resonances are expected for the fluorine atoms at the C-2 and C-3 positions. These signals would appear as doublets due to their mutual three-bond coupling (³JFF). Each of these doublets would be further split into smaller doublets by coupling to the aromatic proton at C-6 (³JHF and ⁴JHF, respectively). The analysis of these coupling constants helps to definitively assign the fluorine positions. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-6 | 7.0 - 8.0 | ddd | ³JH6-F3, ⁴JH6-F2 |

| ¹H | B(OH)₂ | Variable (4.0 - 6.0) | br s | - |

| ¹³C | C-1 | 125 - 135 | br s | - |

| ¹³C | C-2 | 145 - 160 | d | ¹JC2-F2 > 240 |

| ¹³C | C-3 | 140 - 155 | d | ¹JC3-F3 > 240 |

| ¹³C | C-4 | 120 - 130 | m | JCF couplings |

| ¹³C | C-5 | 110 - 120 | m | JCF couplings |

| ¹³C | C-6 | 115 - 125 | m | JCF couplings |

| ¹¹B | B-1 | 20 - 30 | br s | - |

| ¹⁹F | F-2 | -130 to -150 | dd | ³JF2-F3, ⁴JF2-H6 |

| ¹⁹F | F-3 | -140 to -160 | dd | ³JF3-F2, ³JF3-H6 |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B, and CFCl₃ for ¹⁹F. Values are estimates based on analogous structures and general spectroscopic principles.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the signals observed in 1D spectra and confirm the connectivity of the atoms.

COSY (Correlation Spectroscopy): In this specific molecule, a ¹H-¹H COSY experiment would be of limited use for the aromatic system as there is only one proton, preventing the observation of proton-proton correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum would show a clear correlation cross-peak between the signal of the H-6 proton and the C-6 carbon, confirming their direct bond.